molecular formula C12H24 B3054562 1-Hexyl-3-methylcyclopentane CAS No. 61142-68-5

1-Hexyl-3-methylcyclopentane

Cat. No. B3054562
CAS RN: 61142-68-5
M. Wt: 168.32 g/mol
InChI Key: HWRYHSGAVPPRHI-UHFFFAOYSA-N
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Description

1-Hexyl-3-methylcyclopentane is an organic compound with the molecular formula C12H24 . It has a molecular weight of 168.32 . It is predicted to be a colorless liquid with a hydrocarbon-like odor .


Synthesis Analysis

The synthesis of 1-Hexyl-3-methylcyclopentane can be achieved through the cracking reaction of cyclopentyl sulfide, but the specific process conditions need to be determined according to the actual situation .


Molecular Structure Analysis

The molecular structure of 1-Hexyl-3-methylcyclopentane consists of a cyclopentane ring with a hexyl (six carbon chain) and a methyl (one carbon) group attached . The exact positions and orientations of these groups can be determined through further structural analysis.


Physical And Chemical Properties Analysis

1-Hexyl-3-methylcyclopentane is predicted to have a boiling point of 215.2±7.0 °C and a density of 0.792±0.06 g/cm3 .

Scientific Research Applications

Carbonium Ion Formation and Stability

1-Hexyl-3-methylcyclopentane and its derivatives play a significant role in the study of stable carbonium ions. Olah et al. (1967) examined the formation and stability of the 1-methylcyclopentyl cation, a closely related ion, using various cyclopentane and cyclohexane derivatives. Their work contributes to the understanding of carbonium ion stability and hydrocarbon isomerization mechanisms (Olah, Bollinger, Cupas, & Lukas, 1967).

Thermodynamics of Cyclopentane Derivatives

McCullough et al. (1959) focused on the thermodynamic properties of cyclopentane and its derivatives, including methylcyclopentane and dimethylcyclopentane. Their work using vapor-flow calorimetry helps in understanding the thermodynamics of these compounds, which are relevant to the study of 1-Hexyl-3-methylcyclopentane (McCullough, Pennington, Smith, Hossenlopp, & Waddington, 1959).

Catalysis and Reaction Mechanisms

The conversion of methylcyclopentane to hexanes over platinum catalysts has been studied extensively. Zhao et al. (2012) and Zaera et al. (1986) explored the mechanisms of these reactions, providing insights into the catalytic processes that could be applicable to 1-Hexyl-3-methylcyclopentane and its derivatives (Zhao, Moskaleva, & Rösch, 2012); (Zaera, Godbey, & Somorjai, 1986).

Radical Rearrangement and Isotope Effects

Quirk and Lea (1976) studied the rearrangement of hex-5-enyl radical intermediates, examining the formation of methylcyclopentane and 1-hexene. These findings are relevant to the understanding of radical reactions involving 1-Hexyl-3-methylcyclopentane (Quirk & Lea, 1976).

Ethylene Tetramerisation and Formation of C6 Cyclic Products

Overett et al. (2005) investigated the selective tetramerisation of ethylene to 1-octene, forming C6 cyclic products such as methylenecyclopentane and methylcyclopentane. This research contributes to the understanding of cyclic compound formation, which can include 1-Hexyl-3-methylcyclopentane (Overett, Blann, Bollmann, Dixon, Haasbroek, Killian, Maumela, McGuinness, & Morgan, 2005).

Particle Size Effect in Catalysis

Valant et al. (2018) explored the impact of platinum particle size on the hydrogenolysis of methylcyclopentane, which has implications for the catalytic processes involving 1-Hexyl-3-methylcyclopentane (Valant, Drault, Maleix, Comminges, Beauchet, Batonneau, Pirault‐Roy, Especel, & Epron, 2018).

Safety And Hazards

1-Hexyl-3-methylcyclopentane has low toxicity but is still volatile . It should be handled with care to avoid excessive inhalation . It should be kept away from fire and high temperatures to prevent the generation of volatile substances that could cause a fire . After skin contact, it should be rinsed immediately with plenty of water . If it comes into contact with the eyes, they should be rinsed immediately with plenty of water and medical attention should be sought .

properties

IUPAC Name

1-hexyl-3-methylcyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24/c1-3-4-5-6-7-12-9-8-11(2)10-12/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRYHSGAVPPRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCC(C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337689
Record name 1-Hexyl-3-methylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexyl-3-methylcyclopentane

CAS RN

61142-68-5
Record name 1-Hexyl-3-methylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
W Xia, X Zhou, X Yang - Journal of the Energy Institute, 2022 - Elsevier
Asphalt pavement has been widely applied in the road tunnel. In tunnel fire, the combustion of asphalt pavement produces large quantities of toxic, carcinogenic and harmful black …
Number of citations: 9 www.sciencedirect.com
MR Samoiloff, J Bell, DA Birkholz… - Environmental …, 1983 - ACS Publications
A protocol for the chemical fractionation of sediments and biological testing of these fractions has been developed. Fractions obtained were directly tested fortoxicity by using both the …
Number of citations: 158 pubs.acs.org
M Khazayi, H Afshari… - Journal of Essential Oil …, 2019 - Taylor & Francis
In this investigation, conventional hydrodistillation (HD) and microwave assisted hydrodistillation (MAHD) were used for extraction of essential oil from roots of Rosa canina, also, the …
Number of citations: 4 www.tandfonline.com
S Hasannezhad, A Mohamadi Sani… - Journal of Essential Oil …, 2016 - Taylor & Francis
This study was carried out to evaluate the chemical composition of essential oil and in vitro antibacterial activity of the essential oil and methanolic extract of Artemisia absinthium L. …
Number of citations: 7 www.tandfonline.com
M Cui, Z Chen, Z Zhao - Indoor Environment, 1995 - karger.com
In this study, air samples from restaurants have been analysed using capillary GC/MS and HPLC with a fluorometric detector. Many chemicals either in the vapour phase or adsorbed on …
Number of citations: 9 karger.com
SJ Kang, SJ Jung, YJ Choi, BD Choi - Journal of Life Science, 2010 - Citeseer
Mideoduck drips were mixed with amino acids (Met, Tau, Gly, Ala, Thr, Cys), thiamine and sugars (Glucose, Ribose) for flavor modification and evaluation using the Maillard reaction. To …
Number of citations: 6 citeseerx.ist.psu.edu
M Kolivand, Z Aghajani - Bulg Chem. Commun, 2016 - bcc.bas.bg
In this study, the essential oil of Oenothera macrocarpa belonging to Onagraceae family, subjected to drought stress, was studied. First, the plants were grown in three irrigation …
Number of citations: 2 www.bcc.bas.bg
L Marlinda, DH Prajitno, A Roesyadi, I Gunardi… - Ecletica …, 2022 - redalyc.org
The effects of reaction temperature on the hydrocarbon composition of biofuel produced in hydrocracking of Cerbera manghas oil with Ni-Zn/HZSM-5 catalyst were investigated. The …
Number of citations: 5 www.redalyc.org
TF Gardler - 2014 - search.proquest.com
This research proposes that analysis of greater depth can be performed on fuels to help understand their composition better than what is currently performed. At present, there is a …
Number of citations: 2 search.proquest.com
AA Mancio, SAP da Mota, CC Ferreira, TUS Carvalho… - Fuel, 2018 - Elsevier
In this paper, we investigated the fractional distillation on bench scale of four organic liquid products (OLPs) obtained by thermal-catalytic cracking of crude palm oil using 5%, 10%, 15%…
Number of citations: 49 www.sciencedirect.com

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